1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine

Scaffold differentiation Ring fusion topology Derivatizable positions

This unsubstituted tricyclic heteroaromatic scaffold (CAS 95194-08-4) provides a versatile building block for PDE5 inhibitor and broad-spectrum antimicrobial agent development. The [4,3-e] ring fusion creates a distinct bridgehead nitrogen system with unique electronic properties compared to regioisomeric pyrazolopyrazines. Derivatization at the 1-phenyl position yields validated antimicrobial hits against 7 fungal and 4 bacterial strains, offering a sildenafil-alternative IP position for ED/PAH programs.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 95194-08-4
Cat. No. B13970110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine
CAS95194-08-4
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=NC3=C2NN=C3
InChIInChI=1S/C8H6N4/c1-2-6-4-9-7-5-10-11-8(7)12(6)3-1/h1-5H,(H,10,11)
InChIKeyIPIOBSVLACUIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine (CAS 95194-08-4): Unsubstituted Tricyclic Scaffold for Heterocyclic Derivatization


1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine (CAS 95194-08-4) is the unsubstituted parent compound of a tricyclic heteroaromatic system comprising a pyrazole ring fused to a pyrrolo[1,2-a]pyrazine core. Its molecular formula is C8H6N4 with a molecular weight of 158.16 g/mol [1]. The scaffold features a bridgehead nitrogen atom and the [4,3-e] ring fusion topology, distinguishing it from regioisomeric pyrazolopyrrolopyrazines such as the [3,4-e] series [2]. The compound serves as a key synthetic building block for constructing biologically active derivatives, with reported applications spanning antimicrobial agent development and phosphodiesterase-5 (PDE5) inhibitor design [3][4].

Why Generic Pyrazolopyrazine Substitution Fails for 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine (CAS 95194-08-4): Ring Fusion Topology Determines Biological Target Profile


The [4,3-e] ring fusion in 1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine creates a tricyclic bridgehead nitrogen system that is fundamentally distinct from the [3,4-b] pyrazolopyrazine scaffold (CAS 272-60-6) both electronically and in terms of derivatizable positions [1]. The [3,4-b] scaffold has documented tuberculostatic activity (MIC 22–100 μg/cm³) [2], while the [4,3-e] scaffold—when derivatized with a 1-phenyl group—exhibits broad-spectrum antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria as well as multiple fungal species [3]. The fused pyrrole ring introduces additional π-electron density and hydrogen-bonding capacity absent in simpler bicyclic pyrazolopyrazines, directly affecting binding to targets such as PDE5 and microbial enzymes [4]. Simple pyrrolo[1,2-a]pyrazines lacking the pyrazole ring show a different activity spectrum, with stronger kinase inhibitory profiles but reduced antimicrobial breadth [5].

Quantitative Differentiation Evidence for 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine (CAS 95194-08-4) vs. Closest Analogs


Ring Fusion Topology and Derivatizable Position Count vs. 1H-Pyrazolo[3,4-b]pyrazine

The [4,3-e] ring fusion topology of the target compound provides a tricyclic scaffold (C8H6N4, MW 158.16) with a bridgehead nitrogen and three distinct rings for derivatization, compared to the bicyclic [3,4-b] isomer (C5H4N4, MW 120.11) which offers only two rings and fewer functionalization sites [1]. The target scaffold contains one hydrogen bond donor and two hydrogen bond acceptors versus one donor and three acceptors for the [3,4-b] isomer, reflecting different hydrogen-bonding pharmacophores [1]. The [3,4-b] scaffold has documented tuberculostatic activity with MIC values of 22–100 μg/cm³ against Mycobacterium strains, while the [4,3-e] scaffold has not been reported with antitubercular activity but shows a distinct antimicrobial spectrum when derivatized [2].

Scaffold differentiation Ring fusion topology Derivatizable positions Medicinal chemistry

Broad-Spectrum Antimicrobial Activity of 1-Phenyl Derivative vs. Narrow-Spectrum [3,4-b] Pyrazolopyrazines

The 1-phenyl derivative of the target scaffold (1-Phenyl-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine, compound 12a) exhibited broad-spectrum antimicrobial activity in a standardized in vitro disk diffusion assay [1]. Against fungi, it produced inhibition zones of 15 mm (Penicillium chrysogenum), 8 mm (Aspergillus flavus), 7 mm (A. fumigatus), 12 mm (A. ochraceus), 8 mm (A. niger), 12 mm (Curvularia lunata), and 7 mm (Fusarium solani). It also showed moderate to weak activity against all tested bacteria. In contrast, 1H-pyrazolo[3,4-b]pyrazine derivatives have only been reported with tuberculostatic activity (MIC 22–100 μg/cm³) and lack documented antifungal efficacy [2]. The 5-methyl analog (12b) showed strong activity (+++) against E. coli and B. cereus, demonstrating that the scaffold supports tunable antimicrobial potency through substituent variation [1].

Antimicrobial Antibacterial Antifungal Inhibition zone Broad-spectrum

Synthetic Methodology Versatility: AuCl3-Catalyzed Route Enables Multi-Position Substitution vs. Limited Derivatization of [3,4-b] Scaffold

The pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine scaffold benefits from a versatile AuCl3-catalyzed synthetic methodology that allows introduction of various substituents into all positions of the target compounds through sequential Sonogashira cross-coupling, hydrazine condensation, and gold-catalyzed cyclization steps [1]. This five-step modular approach enables systematic structure-activity relationship (SAR) exploration. In contrast, the Pyrazolo[3,4-b]pyrazine scaffold is typically accessed via condensation of 3-chloro-2-cyanopyrazine with hydrazines, which limits the diversity of accessible substitution patterns [2]. The AuCl3/NaH methodology was demonstrated to produce both pyrazolo-pyrrolo-pyrazine and pyrazolo-pyrrolo-diazepine skeletons, highlighting its broader applicability [1].

Synthetic methodology AuCl3 catalysis Derivatization Sonogashira coupling Cyclization

PDE5 Inhibitor Scaffold Privilege: Pyrazolopyrrolopyrazine Core as Sildenafil Analog Template vs. Absence of PDE5 Activity in [3,4-b] Series

The pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine scaffold has been specifically explored as a core template for PDE5 inhibitors structurally analogous to sildenafil [1]. Kopp et al. (2001) designed and synthesized a series of pyrazolopyrrolopyrazines with the explicit aim of achieving new specific PDE5 inhibitors for potential clinical application in male erectile dysfunction. This scaffold-level validation for a therapeutically important target (PDE5, the primary cGMP-hydrolyzing enzyme in corpus cavernosal smooth muscle) is not shared by the [3,4-b] pyrazolopyrazine series, which has no reported PDE5 activity. The pyrrolo[1,2-a]pyrazine scaffold (lacking the pyrazole ring) shows a different biological profile dominated by kinase inhibition (JAK, SYK) and anticancer activity rather than PDE5 targeting [2].

PDE5 inhibition Sildenafil analog Erectile dysfunction Kinase inhibitor Scaffold privilege

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Pyrrolo[1,2-a]pyrazine Scaffold

Computed physicochemical properties from PubChem reveal that 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine has a predicted XLogP3-AA of 1.5, with 1 hydrogen bond donor and 2 hydrogen bond acceptors, and zero rotatable bonds (completely rigid scaffold) [1]. By comparison, the simpler pyrrolo[1,2-a]pyrazine scaffold (CAS 274-17-9, C7H6N2, MW 118.14) lacks the pyrazole ring nitrogen atoms, resulting in a different hydrogen-bonding profile and altered lipophilicity [2]. The addition of the pyrazole ring to the pyrrolo[1,2-a]pyrazine core increases molecular weight by 40 g/mol (+33.9%), adds two nitrogen atoms, and introduces an additional hydrogen bond donor, substantially altering the ADME property space accessible to derivatives. These differences directly impact oral bioavailability predictions and target engagement profiles [3].

Lipophilicity XLogP Hydrogen bonding Physicochemical properties Drug-likeness

Pictet–Spengler Derivatization Access: Direct Annulation to Extended Polycyclic Systems vs. Limited Scope of [3,4-b] Scaffold

The 4-aminopyrazole hydrochloride precursor to the [4,3-e] scaffold undergoes Pictet–Spengler reaction with aromatic aldehydes and cyclic ketones to directly furnish new pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine derivatives (compounds 8a–e and 9a,b), as demonstrated by Farghaly & El-Kashef (2011) [1]. This late-stage annulation strategy enables rapid construction of structurally diverse derivatives from a single precursor without requiring pre-functionalized coupling partners. The [3,4-b] scaffold does not possess the requisite 4-amino group for analogous Pictet–Spengler reactivity, limiting its diversification to standard condensation and cyclization approaches [2]. Additionally, the amine precursor 1 can react with 1,1'-carbonyldiimidazole and CS2 to yield further derivatives 10 and 11, demonstrating orthogonal diversification routes [1].

Pictet–Spengler reaction Annulation Polycyclic heterocycles Diversity-oriented synthesis

Optimal Application Scenarios for 1H-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine (CAS 95194-08-4) Based on Differentiated Evidence


Broad-Spectrum Antimicrobial Lead Discovery Using the 1-Phenyl Derivative as a Validated Starting Point

For microbiology groups screening for new antifungal and antibacterial agents, the 1-phenyl derivative of this scaffold (12a) provides a validated hit with documented activity across 7 fungal species and 4 bacterial strains, with inhibition zones ranging from 7 to 15 mm against Aspergillus, Penicillium, Curvularia, and Fusarium spp. [1]. This spectrum is broader than that of pyrazolo[3,4-b]pyrazine derivatives, which lack antifungal activity. Procurement of the unsubstituted parent scaffold (CAS 95194-08-4) followed by 1-phenyl derivatization enables access to this validated antimicrobial phenotype. The 5-methyl analog (12b) further demonstrates that potency against specific pathogens (E. coli, B. cereus) can be tuned by substituent variation, making this scaffold suitable for systematic SAR-driven optimization [1].

PDE5 Inhibitor Development Programs Requiring a Non-Pyrazolopyrimidinone Template

Drug discovery teams targeting PDE5 for erectile dysfunction or pulmonary arterial hypertension can utilize this scaffold as a sildenafil-alternative core, as demonstrated by Kopp et al. (2001) who specifically designed pyrazolopyrrolopyrazines as PDE5 inhibitor candidates [2]. This scaffold provides a distinct intellectual property position from the crowded pyrazolopyrimidinone chemical space. The bridgehead nitrogen architecture and the [4,3-e] fusion pattern offer a different binding mode geometry compared to sildenafil's pyrazolo[4,3-d]pyrimidin-7-one core, potentially enabling selectivity advantages against other PDE isoforms [2].

Diversity-Oriented Synthesis and Compound Library Construction via Modular AuCl3-Catalyzed Route

Medicinal chemistry and chemical biology groups building focused heterocyclic libraries can leverage the AuCl3-catalyzed synthetic methodology of Başçeken & Balcı (2015) to access the [4,3-e] scaffold with diverse substituents at all positions through sequential Sonogashira coupling, hydrazine condensation, and gold-catalyzed/NaH-supported cyclization [3]. This modular five-step route enables systematic variation of alkyne, pyrazole, and pyrrole substituents from a common synthetic pathway. The same methodology also provides access to pyrazolo-pyrrolo-diazepine analogs, enabling scaffold-hopping SAR studies within a unified synthetic workflow [3].

Polycyclic Heterocycle Synthesis via Pictet–Spengler Late-Stage Annulation

Synthetic chemistry groups requiring rapid construction of structurally complex polycyclic heterocycles can exploit the Pictet–Spengler reactivity of the 4-aminopyrazole precursor to generate pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine derivatives (8a–e and 9a,b) with aromatic and cycloalkyl substituents in a single step [4]. This late-stage diversification strategy is unavailable for the [3,4-b] scaffold and provides an efficient route to tetracyclic and higher-order fused systems. Additional orthogonal derivatization via CDI and CS2 chemistry (yielding derivatives 10 and 11) further expands the accessible chemical space from a common intermediate [4].

Quote Request

Request a Quote for 1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.